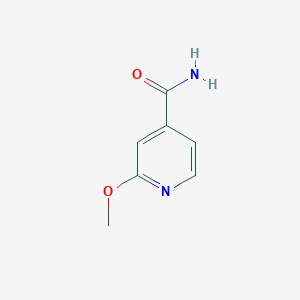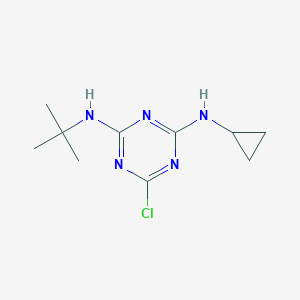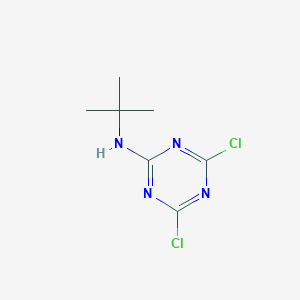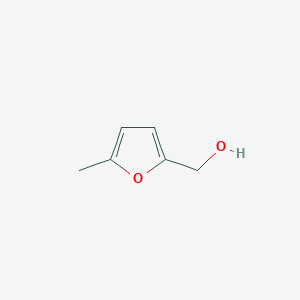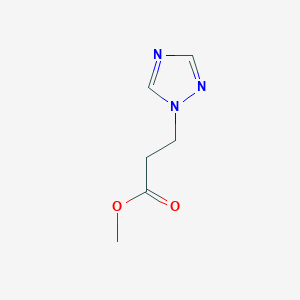![molecular formula C15H16O8 B021226 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid CAS No. 189287-73-8](/img/structure/B21226.png)
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid
Vue d'ensemble
Description
Introduction :
- 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid is a chemical compound belonging to the class of organic compounds known as malonic acids. These are compounds containing a malonic acid or a derivative thereof.
Synthesis Analysis :
- The synthesis of related malonic acid derivatives often involves reactions with other compounds like imines, esters, or acetic anhydrides. For instance, Sosnovskikh and Usachev (2002) reported the synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from malonic acid and other reagents, a process that might be similar to the synthesis of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid (Sosnovskikh & Usachev, 2002).
Molecular Structure Analysis :
- The molecular structure of malonic acid derivatives typically involves carboxylic acid groups, which may influence their chemical properties. Lepore, G. Lepore, and Ganis (1975) analyzed the crystal structure of benzylmalonic acid, providing insights into the possible structural features of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid (Lepore, G. Lepore, & Ganis, 1975).
Chemical Reactions and Properties :
- Malonic acid derivatives are known for their reactivity with various chemicals. For example, reactions with active methylene compounds, as detailed by Ukrainets et al. (2007), might be relevant to understanding the chemical reactions involving 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid (Ukrainets, Sidorenko, Gorokhova, & S. V. Slobodzyan, 2007).
Physical Properties Analysis :
- The physical properties of malonic acid derivatives like solubility, melting point, and boiling point are determined by their molecular structure. Research on similar compounds, like the one conducted by Fakhri and Yousefi (2000), can offer insights into the physical properties of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid (Fakhri & Yousefi, 2000).
Chemical Properties Analysis :
- The chemical properties, including reactivity and stability, of malonic acid derivatives are influenced by the presence of the malonic acid moiety and substituents. The study of hydrodecarboxylation of carboxylic and malonic acid derivatives by Griffin, Zeller, and Nicewicz (2015) can shed light on the chemical behavior of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid (Griffin, Zeller, & Nicewicz, 2015).
Applications De Recherche Scientifique
Synthesis and Structural Studies
A study by Sosnovskikh and Usachev (2002) reported the synthesis of 2-methyl-2-trifluoromethylchroman-4-ones, compounds related to natural lactarochromal and corresponding acids, using a method involving malonic acid. This study highlights the synthetic potential of malonic acid derivatives in creating structurally complex and potentially bioactive molecules (Sosnovskikh & Usachev, 2002).
Fakhri and Yousefi (2000) conducted a study focusing on the synthesis of certain compounds, including 2-[2-(2,2-bis-ethoxycarbonyl-propyl)-benzyl]-2-methyl-malonic acid diethyl ester. This research aimed to investigate the spectroscopic and structural features of these compounds, indicating the structural diversity that can be achieved with malonic acid derivatives (Fakhri & Yousefi, 2000).
Chemical and Physical Properties Analysis
- Chandrasekar et al. (2018) investigated the optical and thermal properties of binary mixtures involving Methyl Malonic acid and various benzoic acids. This study reflects the importance of malonic acid derivatives in understanding the physicochemical properties of liquid crystals, which could have implications in material science and engineering (Chandrasekar, Prabu, & Madhu Mohan, 2018).
Potential in Material Science
- Huang and Tang (2003) described a method for the solid-phase synthesis of benzothiazoles and thiophene derivatives using resin-bound cyclic malonic acid ester. This study suggests the applicability of malonic acid derivatives in the field of material science, particularly in the synthesis of compounds with potential electronic and photonic applications (Huang & Tang, 2003).
Propriétés
IUPAC Name |
2-[[4-(1,1-dicarboxyethyl)phenyl]methyl]-2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8/c1-14(10(16)17,11(18)19)7-8-3-5-9(6-4-8)15(2,12(20)21)13(22)23/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKFTEFIUIONLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441897 | |
| Record name | {[4-(1,1-Dicarboxyethyl)phenyl]methyl}(methyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid | |
CAS RN |
189287-73-8 | |
| Record name | 2-[4-(2,2-Dicarboxypropyl)phenyl]-2-methylpropanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189287-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[4-(1,1-Dicarboxyethyl)phenyl]methyl}(methyl)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
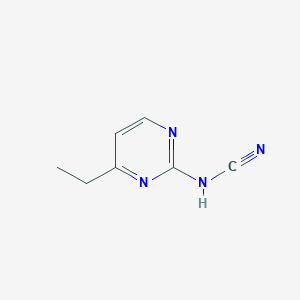
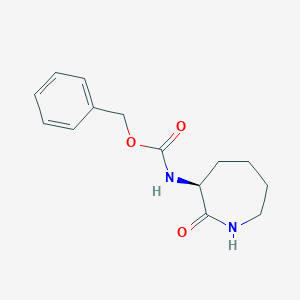

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
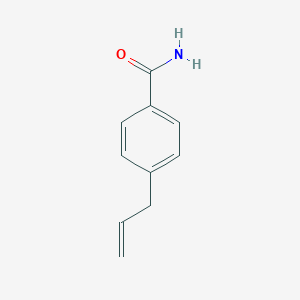

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)
